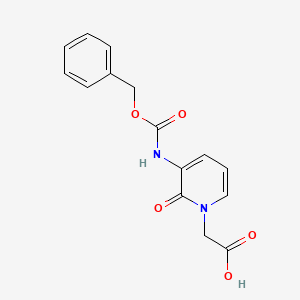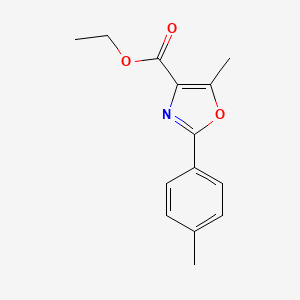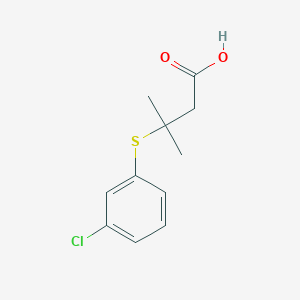![molecular formula C14H25NO5 B8306520 (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid CAS No. 777838-84-3](/img/structure/B8306520.png)
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid, also known as NC-2300, is a small molecule drug that acts as a selective and orally active cysteine cathepsin inhibitor. It has been primarily developed as a cathepsin K inhibitor, which plays a significant role in bone resorption. This compound has potential therapeutic applications in treating diseases such as osteoporosis, multiple myeloma, and rheumatoid arthritis .
Preparation Methods
The synthetic routes and reaction conditions for (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds, followed by purification and isolation of the final product. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cathepsin K and other cysteine proteases.
Biology: It is used to investigate the role of cathepsin K in various biological processes, such as bone resorption and inflammation.
Medicine: It has potential therapeutic applications in treating diseases such as osteoporosis, multiple myeloma, and rheumatoid arthritis.
Industry: It is used in the development of new drugs and therapeutic agents targeting cathepsin K and other cysteine proteases .
Mechanism of Action
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid exerts its effects by inhibiting the activity of cathepsin K, a lysosomal cysteine protease that plays a crucial role in bone resorption. By inhibiting cathepsin K, this compound reduces bone degradation and promotes bone formation. The molecular targets and pathways involved in this mechanism include the inhibition of cathepsin K activity in osteoclasts and the suppression of inflammatory mediator synthesis related to osteoclastogenesis .
Comparison with Similar Compounds
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid is unique in its selectivity and potency as a cathepsin K inhibitor. Similar compounds include:
Odanacatib: Another cathepsin K inhibitor that has been studied for its potential in treating osteoporosis.
Balicatib: A cathepsin K inhibitor that has been investigated for its effects on bone resorption.
Compared to these compounds, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for bone-related diseases .
Properties
CAS No. |
777838-84-3 |
|---|---|
Molecular Formula |
C14H25NO5 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18)/t10-,11-,12-/m0/s1 |
InChI Key |
HXMVBQALNLCUIE-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O |
Canonical SMILES |
CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


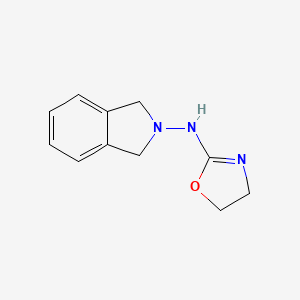
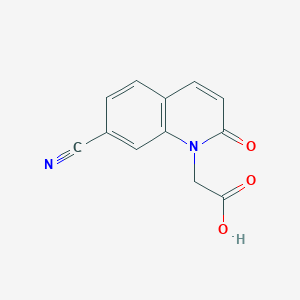
![ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B8306457.png)
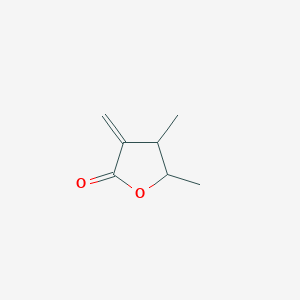
![1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8306463.png)
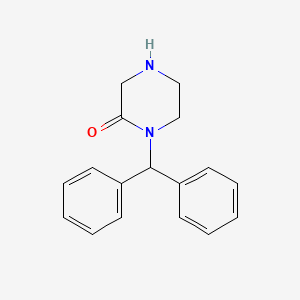
![9-(Trifluoromethyl)acenaphtho[1,2-b]quinoxaline](/img/structure/B8306488.png)
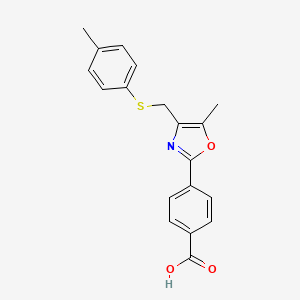
![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate](/img/structure/B8306510.png)


